

# Paromomycin Combination Therapy vs. Monotherapy: A Comparative Guide for Leishmaniasis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Paromomycin sulphate |           |
| Cat. No.:            | B8601155             | Get Quote |

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparison of clinical trial results for paromomycin (PM) combination therapies versus PM monotherapy in the treatment of visceral leishmaniasis (VL) and cutaneous leishmaniasis (CL). The data presented is intended for researchers, scientists, and drug development professionals to inform ongoing and future research in antileishmanial drug discovery and optimization.

### **Key Findings Summary**

Clinical evidence demonstrates that for cutaneous leishmaniasis, paromomycin monotherapy exhibits a strong efficacy profile, with the addition of gentamicin not showing a significant improvement in cure rates for infections caused by Leishmania major and Leishmania panamensis. In the context of visceral leishmaniasis, while direct head-to-head trials are limited, combination regimens of paromomycin with sodium stibogluconate (SSG) or miltefosine (MF) have shown high efficacy, suggesting a potential advantage over the historically variable cure rates of paromomycin monotherapy in certain regions.

### Efficacy in Cutaneous Leishmaniasis: Paromomycin-Gentamicin vs. Paromomycin Alone



A pivotal Phase 3 randomized, double-blind, vehicle-controlled trial (NCT00606580) conducted in Tunisia evaluated the efficacy of a topical cream containing 15% paromomycin and 0.5% gentamicin (PM/GR) compared to a cream with 15% paromomycin alone (PM) for the treatment of ulcerative CL caused by Leishmania major. A similar Phase 3 trial was also conducted in Panama for CL primarily caused by Leishmania panamensis.

| Treatment Arm              | Indication                 | Cure Rate (L.<br>major)[1][2] | Cure Rate (L.<br>panamensis) |
|----------------------------|----------------------------|-------------------------------|------------------------------|
| Paromomycin/Gentam icin    | Cutaneous<br>Leishmaniasis | 81% (95% CI, 73-87)           | 79% (95% CI, 72-84)          |
| Paromomycin<br>Monotherapy | Cutaneous<br>Leishmaniasis | 82% (95% CI, 74-87)           | 78% (95% CI, 74-87)          |
| Vehicle Control            | Cutaneous<br>Leishmaniasis | 58% (95% CI, 50-67)           | N/A                          |

The results from both trials indicate no statistically significant difference in the final clinical cure rates between the paromomycin-gentamicin combination therapy and paromomycin monotherapy. Both active treatments were, however, significantly more effective than the vehicle control.

### **Adverse Events in Cutaneous Leishmaniasis Trials**

Mild-to-moderate application-site reactions were the most frequently reported adverse events and were more common in the active treatment groups compared to the vehicle control.

| Adverse Event               | Paromomycin/Gent<br>amicin Group | Paromomycin<br>Monotherapy<br>Group | Vehicle-Control<br>Group |
|-----------------------------|----------------------------------|-------------------------------------|--------------------------|
| Application-site dermatitis | Common                           | Common                              | Less Common              |
| Application-site pain       | Common                           | Common                              | Less Common              |
| Application-site pruritus   | Common                           | Common                              | Less Common              |



### Efficacy in Visceral Leishmaniasis: Combination vs. Monotherapy

Direct, head-to-head clinical trials comparing paromomycin combination therapy to paromomycin monotherapy for visceral leishmaniasis are not readily available in the reviewed literature. However, a comparison can be drawn from separate trials evaluating combination regimens and monotherapy.

A randomized controlled trial in East Africa compared the combination of Sodium Stibogluconate (SSG) and Paromomycin (PM) to SSG monotherapy.[3][4] Another trial in the same region evaluated a combination of Paromomycin and Miltefosine (MF) against the SSG/PM combination.[5][6][7] Data on PM monotherapy is available from studies conducted in India and East Africa.[2]

| Treatment Regimen                                   | Indication                              | Cure Rate                  |
|-----------------------------------------------------|-----------------------------------------|----------------------------|
| PM (12 or 18 mg/kg) + SSG<br>(20 mg/kg) for 21 days | Visceral Leishmaniasis (India)          | 92.3% - 93.8%[8]           |
| SSG (20 mg/kg) alone for 30 days                    | Visceral Leishmaniasis (India)          | 53.1%[8]                   |
| PM (20 mg/kg) + MF for 14<br>days                   | Visceral Leishmaniasis (East<br>Africa) | 91.2% (mITT)               |
| SSG (20 mg/kg) + PM (15 mg/kg) for 17 days          | Visceral Leishmaniasis (East<br>Africa) | 91.8% (mITT)[5]            |
| PM Monotherapy (11 mg/kg for 21 days)               | Visceral Leishmaniasis (India)          | ~92.8% (per protocol)      |
| PM Monotherapy (15 mg/kg for 21 days)               | Visceral Leishmaniasis (East<br>Africa) | ~63.8% (final efficacy)[2] |

These findings suggest that in regions like East Africa where paromomycin monotherapy has shown lower efficacy, combination therapy with either SSG or miltefosine significantly improves cure rates.[2][3][4] In India, while high cure rates have been achieved with paromomycin



monotherapy, combination therapies are being explored to shorten treatment duration and mitigate the risk of resistance.[8][9]

#### **Adverse Events in Visceral Leishmaniasis Trials**

Adverse events for visceral leishmaniasis treatments are more systemic and can be severe.

| Treatment Regimen | Common Adverse Events                                                                        |
|-------------------|----------------------------------------------------------------------------------------------|
| PM + SSG          | Injection site pain, cardiotoxicity (related to SSG)[5][8]                                   |
| PM + MF           | Vomiting (related to MF), injection site pain, hypoacusis[5]                                 |
| PM Monotherapy    | Injection site pain, elevation of hepatic enzymes, ototoxicity (rare), nephrotoxicity (rare) |

## Experimental Protocols Phase 3 Trial of Topical Paromomycin for Cutaneous Leishmaniasis (NCT00606580)[1][2]

- Study Design: Randomized, double-blind, vehicle-controlled, parallel-group trial.
- Patient Population: Patients with one to five ulcerative lesions confirmed to be from cutaneous leishmaniasis caused by L. major.
- Treatment Arms:
  - 15% paromomycin / 0.5% gentamicin cream
  - 15% paromomycin cream
  - Vehicle control cream
- Dosing and Administration: Each lesion was treated topically once daily for 20 days.



- Primary Endpoint: Cure of the index lesion, defined as at least a 50% reduction in size by day 42, complete re-epithelialization by day 98, and no relapse by day 168.
- Safety Assessment: Monitoring of local and systemic adverse events throughout the trial.

### Randomized Trial of PM/MF vs. SSG/PM for Visceral Leishmaniasis[5][6][7]

- Study Design: Phase 3, open-label, randomized, non-inferiority trial.
- Patient Population: Adults and children (aged 4-50 years) with primary visceral leishmaniasis.
- Treatment Arms:
  - Paromomycin (20 mg/kg/day) and allometric miltefosine for 14 days.
  - Sodium stibogluconate (20 mg/kg/day) and paromomycin (15 mg/kg/day) for 17 days.
- Primary Endpoint: Definitive cure at 6 months' follow-up.
- Safety Assessment: Monitoring of adverse drug reactions, with a focus on known toxicities of the study drugs.

### **Visualizing the Mechanisms and Workflows**

To further elucidate the underlying biology and experimental processes, the following diagrams are provided.





Click to download full resolution via product page

Caption: A simplified workflow of a randomized controlled trial for cutaneous leishmaniasis.





Click to download full resolution via product page

Caption: Paromomycin's multi-faceted mechanism of action against Leishmania parasites.





Click to download full resolution via product page



Caption: Key mechanisms contributing to the development of paromomycin resistance in Leishmania.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. academic.oup.com [academic.oup.com]
- 2. Efficacy and Safety of Paromomycin for Visceral Leishmaniasis: A Systematic Review -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Stibogluconate (SSG) & Paromomycin Combination Compared to SSG for Visceral Leishmaniasis in East Africa: A Randomised Controlled Trial | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Sodium Stibogluconate (SSG) & Paromomycin Combination Compared to SSG for Visceral Leishmaniasis in East Africa: A Randomised Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of 14-day treatment with paromomycin and miltefosine for primary visceral leishmaniasis in eastern Africa: non-inferiority trial | Conference Material / Abstract | MSF Science Portal [scienceportal.msf.org]
- 6. Miltefosine + Paromomycin combination (Africa) | DNDi [dndi.org]
- 7. Paromomycin and miltefosine combination as an alternative to treat patients with visceral leishmaniasis in Eastern Africa: A randomized, controlled, multicountry trial | DNDi América Latina [dndial.org]
- 8. A prospective randomized, comparative, open-label trial of the safety and efficacy of paromomycin (aminosidine) plus sodium stibogluconate versus sodium stibogluconate alone for the treatment of visceral leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Paromomycin Combination Therapy vs. Monotherapy: A Comparative Guide for Leishmaniasis Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8601155#clinical-trial-results-comparing-paromomycin-combination-therapy-to-monotherapy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com